molecular formula C6H9NO3 B15206674 Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate

Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate

Cat. No.: B15206674
M. Wt: 143.14 g/mol
InChI Key: NZHNUECVXFWUGP-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate typically involves a [3+2] cycloaddition reaction. One common method is the reaction of nitrile oxides with alkenes or alkynes. For instance, nitrile oxides can be generated in situ from nitro compounds and then reacted with alkenes to form isoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

Methyl 3-methyl-4,5-dihydroisoxazole-4-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl 3-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H9NO3/c1-4-5(3-10-7-4)6(8)9-2/h5H,3H2,1-2H3

InChI Key

NZHNUECVXFWUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOCC1C(=O)OC

Origin of Product

United States

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